Precision Metabolic Tracing with Xylose-5-13C: A Technical Guide
Precision Metabolic Tracing with Xylose-5-13C: A Technical Guide
Topic: Chemical Properties of Xylose-5-13C for Metabolic Tracing Content Type: In-depth Technical Guide Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists[1]
Executive Summary
In the landscape of metabolic flux analysis (MFA), Xylose-5-13C (D-Xylose labeled at the C5 position) represents a high-fidelity probe for interrogating the non-oxidative Pentose Phosphate Pathway (PPP) and xylose utilization kinetics. Unlike universally labeled isotopomers (U-13C) which can create complex spectral overlap, or C1-labeled variants susceptible to decarboxylation losses in oxidative cycles, the C5 label offers a conserved "anchor" carbon.[1] This guide details the physicochemical characteristics, metabolic fate logic, and validated experimental protocols for deploying Xylose-5-13C in microbial and mammalian systems.
Physicochemical Characterization
To utilize Xylose-5-13C effectively, one must account for its specific mass shift and chromatographic behavior.[1] The C5 label is strategically located on the hydroxymethyl group (in the open-chain form) or the ring methylene (in pyranose form), making it chemically stable and distinct in fragmentation.
Core Chemical Data[1]
| Property | Specification | Technical Note |
| Chemical Formula | One carbon replaced with | |
| Molecular Weight | 151.13 g/mol | +1.00335 Da shift from natural D-Xylose (150.13).[1] |
| Isotopic Purity | Essential to minimize background noise in M+0 correction.[1] | |
| Solubility | ~1250 g/L (20°C, Water) | Highly soluble; prepare stock solutions in degassed water.[1] |
| Appearance | White crystalline powder | Hygroscopic; store with desiccant at RT.[1] |
| Melting Point | 144–153 °C | Identical to natural abundance xylose.[1] |
Analytical Signatures (NMR & MS)
-
NMR Spectroscopy: In
C-NMR, the C5 signal appears as a significantly enhanced singlet (decoupled) or doublet (coupled) around 61-62 ppm (depending on solvent/anomer), distinct from the anomeric C1 carbons which resonate downfield (~92-97 ppm).[1] This position is critical because it does not undergo the mutarotation broadening seen at C1. -
Mass Spectrometry (GC-MS): Upon derivatization (e.g., with TMS), the mass shift is localized to fragments containing the C5 backbone. This allows for precise "atom mapping" during fragmentation analysis, distinguishing the C5 tail from the C1-C4 head.
Metabolic Pathways & Flux Logic (The "Why")
The utility of Xylose-5-13C lies in its unique atom transition map.[1] When metabolized, D-Xylose enters the cell and is isomerized to D-Xylulose, then phosphorylated to D-Xylulose-5-Phosphate (Xu5P) .[1][4][6]
The Conserved C5 "Tail"
In the non-oxidative PPP, Xu5P acts as a carbon donor in the Transketolase (TK) reaction.[8] Crucially, the C5 position of Xu5P is not involved in the C1-C2 transfer. Instead, it remains part of the three-carbon fragment that becomes Glyceraldehyde-3-Phosphate (GAP) .[1]
-
Pathway Logic:
Result: The label from Xylose-5-13C specifically targets the C3 position of trioses (GAP/DHAP) and the C6 position of hexoses (F6P/G6P) .
Pathway Visualization
The following diagram illustrates the atom mapping of the C5 label (indicated in red logic) through the PPP scrambling reactions.
Caption: Atom mapping of Xylose-5-13C. The C5 label (Red) is conserved into the C3 position of GAP (Yellow) and C6 of F6P (Green), eventually labeling the methyl group of Pyruvate.
Experimental Workflow: From Culture to Chromatogram[5][7][10]
This protocol is designed to maximize metabolite recovery and prevent isotopic scrambling during extraction.[1]
Step 1: Tracer Experiment Design
-
Medium: Use chemically defined minimal media (e.g., Yeast Nitrogen Base without amino acids).[1] Complex media (yeast extract) contains unlabeled carbon that will dilute the isotopic signal.[1]
-
Tracer Concentration: A 20:80 or 50:50 mixture of [5-13C]Xylose and natural Xylose is often sufficient for flux modeling, though 100% labeled substrate provides the cleanest MIDA (Mass Isotopomer Distribution Analysis) spectra for qualitative tracing.
-
Steady State: Harvest cells during the mid-exponential phase (OD
0.5–1.0) to ensure metabolic steady state [1].[1][6][9]
Step 2: Quenching & Extraction (Critical)
Metabolic turnover occurs in milliseconds.[1] Slow quenching invalidates flux data.[1]
-
Quenching: Rapidly inject culture broth into -40°C 60% Methanol (ratio 1:4 sample:methanol). This stops enzymatic activity immediately.[1]
-
Separation: Centrifuge at -10°C (3000 x g, 5 min). Discard supernatant (unless analyzing extracellular metabolites).[1]
-
Extraction: Resuspend pellet in boiling ethanol (75%) or chloroform/methanol/water extraction buffer. Boiling ethanol is preferred for sugar phosphates to denature enzymes permanently [2].[1]
Step 3: Derivatization for GC-MS
Sugars and sugar phosphates are non-volatile.[1] Two-step derivatization (MOX-TMS) is the industry standard to prevent ring-opening multiplicity (anomerization).[1]
-
Reagent A: Methoxyamine HCl in Pyridine (20 mg/mL).[1]
-
Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide) + 1% TMCS.[1]
Protocol:
-
Dry extract completely under nitrogen flow.[1]
-
Add 50
L Reagent A .[1] Incubate 90 mins at 30°C. (Locks the linear form, preventing anomer peaks). -
Add 80
L Reagent B .[1] Incubate 30 mins at 37°C. (Silylates hydroxyl groups). -
Centrifuge and transfer to GC vial.
Data Interpretation & Flux Calculation[4][5][6][7][8][10]
Mass Isotopomer Distribution (MID)
In GC-MS (EI mode), the derivatized metabolites fragment into predictable ions.[1] You must analyze the Mass Isotopomer Distribution Vector (MDV) .[1]
For a metabolite fragment with
Target Fragments for Xylose-5-13C Tracing:
| Metabolite (TMS) | Target Fragment (m/z) | Carbon Skeleton | Expected Labeling (from Xyl-5-13C) |
| Pyruvate | m/z 174 | C1-C3 | M+1 (at C3 methyl) |
| Alanine | m/z 218 | C1-C3 | M+1 (at C3) |
| GAP / DHAP | m/z 357 | C1-C3 | M+1 (at C3) |
| Glutamate | m/z 432 | C1-C5 | Complex (via TCA cycle) |
Calculation Logic
To calculate the fractional enrichment (
Correction: Raw MS data must be corrected for the natural abundance of isotopes (C, H, O, Si) in the derivatizing groups using a correction matrix algorithm [3].
References
-
Antoniewicz, M. R. (2015).[1] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Canelas, A. B., et al. (2009).[1][11] Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics. Analytical Chemistry. Link[1]
-
Wahl, S. A., et al. (2004).[1] 13C labeling experiments at metabolic nonstationary state: an exploratory study. BMC Bioinformatics.[1] Link
-
Long, C. P., & Antoniewicz, M. R. (2019).[1] High-resolution 13C metabolic flux analysis of Escherichia coli by integrating isotope tracing data from parallel labeling experiments. Metabolic Engineering. Link
Sources
- 1. isotope.com [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (13)C metabolic flux analysis of the extremely thermophilic, fast growing, xylose-utilizing Geobacillus strain LC300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Xylose (CAS 58-86-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
